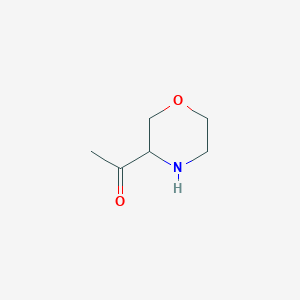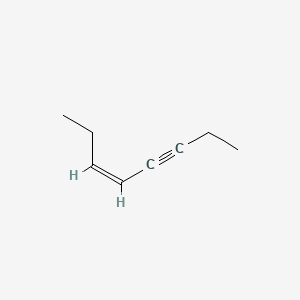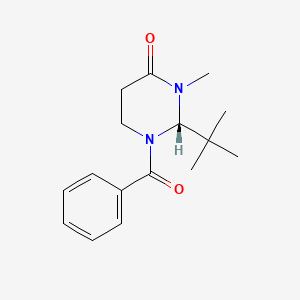![molecular formula C14H14F3NO B11748372 (2R)-1-[(1R)-1-phenylethyl]-2-(trifluoromethyl)-2,3-dihydropyridin-4-one](/img/structure/B11748372.png)
(2R)-1-[(1R)-1-phenylethyl]-2-(trifluoromethyl)-2,3-dihydropyridin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-1-[(1R)-1-phenylethyl]-2-(trifluoromethyl)-2,3-dihydropyridin-4-one is a compound of significant interest in the field of organic chemistry. This compound features a trifluoromethyl group, which is known for its unique electronic properties and its ability to influence the biological activity of molecules. The presence of the dihydropyridinone ring adds to its structural complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-[(1R)-1-phenylethyl]-2-(trifluoromethyl)-2,3-dihydropyridin-4-one typically involves the use of trifluoromethyl ketones as key intermediates. One common method includes the reaction of a suitable phenylethylamine derivative with a trifluoromethyl ketone under controlled conditions. The reaction often requires the use of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure higher efficiency and yield. Flow microreactor systems have been employed to introduce the trifluoromethyl group into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(2R)-1-[(1R)-1-phenylethyl]-2-(trifluoromethyl)-2,3-dihydropyridin-4-one can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
(2R)-1-[(1R)-1-phenylethyl]-2-(trifluoromethyl)-2,3-dihydropyridin-4-one has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: Its potential biological activity suggests applications in drug discovery and development.
Mechanism of Action
The mechanism of action of (2R)-1-[(1R)-1-phenylethyl]-2-(trifluoromethyl)-2,3-dihydropyridin-4-one involves its interaction with specific molecular targets. The trifluoromethyl group can influence the compound’s binding affinity to enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound also features the trifluoromethyl group and is used extensively in promoting organic transformations.
Trifluoromethyl ketones: These compounds share the trifluoromethyl group and are valuable synthetic targets in medicinal chemistry.
Uniqueness
What sets (2R)-1-[(1R)-1-phenylethyl]-2-(trifluoromethyl)-2,3-dihydropyridin-4-one apart is its combination of the trifluoromethyl group with the dihydropyridinone ring, providing a unique structural framework that can influence its reactivity and biological activity.
Properties
Molecular Formula |
C14H14F3NO |
|---|---|
Molecular Weight |
269.26 g/mol |
IUPAC Name |
(2R)-1-[(1R)-1-phenylethyl]-2-(trifluoromethyl)-2,3-dihydropyridin-4-one |
InChI |
InChI=1S/C14H14F3NO/c1-10(11-5-3-2-4-6-11)18-8-7-12(19)9-13(18)14(15,16)17/h2-8,10,13H,9H2,1H3/t10-,13-/m1/s1 |
InChI Key |
LWILBNUCDOFKEF-ZWNOBZJWSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N2C=CC(=O)C[C@@H]2C(F)(F)F |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C=CC(=O)CC2C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11748292.png)
![N-[(3,5-difluorophenyl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11748296.png)


![N-{[4-(dimethylamino)phenyl]methyl}-1-(2-fluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11748317.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11748325.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11748343.png)
![5-[(Dimethylamino)methylidene]-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one](/img/structure/B11748351.png)
![(2R)-N,N-diethyl-2-phenyl-2,3-dihydroimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B11748356.png)

![N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine](/img/structure/B11748364.png)
![N-{[4-(dimethylamino)phenyl]methyl}-1-methyl-1H-pyrazol-4-amine](/img/structure/B11748377.png)
![2-({[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzoic acid](/img/structure/B11748379.png)

